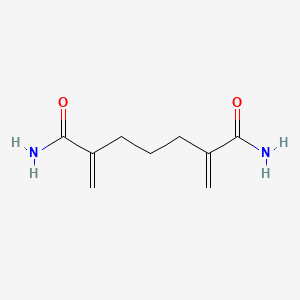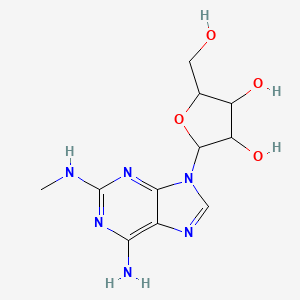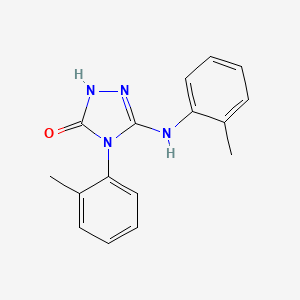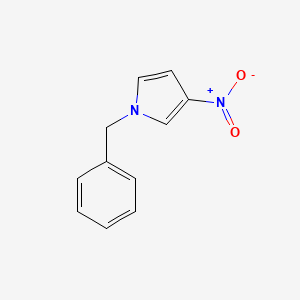![molecular formula C6H6IN5 B14002733 3-iodo-N-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B14002733.png)
3-iodo-N-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-iodo-N-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a heterocyclic compound that belongs to the family of pyrazolopyrimidines. This compound is characterized by the presence of an iodine atom at the 3rd position, a methyl group at the nitrogen atom, and an amine group at the 4th position of the pyrazolo[3,4-d]pyrimidine ring system. It has a molecular formula of C6H6IN5 and a molecular weight of 275.05 g/mol .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-iodo-N-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine typically involves the following steps:
Formation of the Pyrazolo[3,4-d]pyrimidine Core: The core structure can be synthesized by the cyclization of appropriate precursors such as hydrazines and pyrimidines under acidic or basic conditions.
Methylation: The methylation of the nitrogen atom can be carried out using methyl iodide or dimethyl sulfate under basic conditions.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. These methods may include continuous flow synthesis, microwave-assisted synthesis, and the use of green chemistry principles to minimize waste and energy consumption .
Analyse Des Réactions Chimiques
Types of Reactions
3-iodo-N-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom at the 3rd position can be substituted with other nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions to modify the oxidation state of the nitrogen and carbon atoms in the ring system.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura and Sonogashira couplings to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as sodium azide, potassium thiolate, and sodium alkoxide. Reaction conditions typically involve the use of polar aprotic solvents and mild heating.
Oxidation and Reduction Reactions: Common oxidizing agents include hydrogen peroxide and potassium permanganate, while reducing agents include sodium borohydride and lithium aluminum hydride.
Coupling Reactions: Common reagents include palladium catalysts, boronic acids, and alkynes.
Major Products Formed
Substitution Reactions: Products include substituted pyrazolopyrimidines with various functional groups such as azides, thiols, and alkoxides.
Oxidation and Reduction Reactions: Products include oxidized or reduced derivatives of the pyrazolopyrimidine ring system.
Coupling Reactions: Products include biaryl and alkynyl derivatives of the pyrazolopyrimidine ring system.
Applications De Recherche Scientifique
3-iodo-N-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine has a wide range of scientific research applications, including:
Mécanisme D'action
The mechanism of action of 3-iodo-N-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves its interaction with specific molecular targets, such as kinases and other enzymes. The compound binds to the active site of these enzymes, inhibiting their activity and thereby modulating the associated biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine: Similar structure but lacks the methyl group at the nitrogen atom.
4-aminopyrazolo[3,4-d]pyrimidine: Similar structure but lacks the iodine atom and the methyl group.
1H-pyrazolo[3,4-d]pyrimidine, 4-amino-: Similar structure but lacks the iodine atom and the methyl group.
Uniqueness
3-iodo-N-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is unique due to the presence of both the iodine atom and the methyl group, which confer specific chemical and biological properties. The iodine atom enhances the compound’s reactivity in substitution and coupling reactions, while the methyl group modulates its binding affinity and selectivity for specific molecular targets .
Propriétés
Formule moléculaire |
C6H6IN5 |
|---|---|
Poids moléculaire |
275.05 g/mol |
Nom IUPAC |
3-iodo-N-methyl-2H-pyrazolo[3,4-d]pyrimidin-4-amine |
InChI |
InChI=1S/C6H6IN5/c1-8-5-3-4(7)11-12-6(3)10-2-9-5/h2H,1H3,(H2,8,9,10,11,12) |
Clé InChI |
NSUFLTAYVADSEO-UHFFFAOYSA-N |
SMILES canonique |
CNC1=NC=NC2=NNC(=C21)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-fluoro-N-[[4-(trifluoromethyl)phenyl]carbamoyl]benzamide](/img/structure/B14002665.png)

![(Acetylamino)[3-(biphenyl-4-yl)-3-oxopropyl]propanedioic acid](/img/structure/B14002685.png)


![4-[(2,3-Dimethylphenyl)diazenyl]-3,5-dimethylpyrazole-1-carbothioamide](/img/structure/B14002699.png)
![7-Iodo-3-phenylthieno[3,2-c]pyridin-4-amine](/img/structure/B14002702.png)



![N-[3-(Diethylamino)propyl]-N-(7-methoxyquinoxalin-5-yl)-4-methylbenzene-1-sulfonamide](/img/structure/B14002735.png)
